3-Formamido-4-hydroxyphenylarsonic acid
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Overview
Description
3-Formamido-4-hydroxyphenylarsonic acid: is an organic arsenical compound with the molecular formula C7H8AsNO5 It is known for its unique chemical structure, which includes an arsenic atom bonded to a phenyl ring substituted with formamido and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formamido-4-hydroxyphenylarsonic acid typically involves the reaction of 4-hydroxyphenylarsonic acid with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the formamido group on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Formamido-4-hydroxyphenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsenic atom to different oxidation states.
Substitution: The formamido and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while reduction can produce arsenic hydrides.
Scientific Research Applications
Chemistry: 3-Formamido-4-hydroxyphenylarsonic acid is used as a precursor in the synthesis of other arsenic-containing compounds. It is also studied for its reactivity and potential use in organic synthesis.
Biology: In biological research, this compound is investigated for its interactions with biomolecules and potential effects on cellular processes. It is used in studies related to arsenic metabolism and toxicity.
Medicine: The compound has potential applications in medicine, particularly in the development of arsenic-based drugs. Its unique structure allows for targeted interactions with specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Formamido-4-hydroxyphenylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of specific enzymes and disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone): Used as a feed additive in poultry.
4-Hydroxyphenylarsonic acid: A precursor in the synthesis of various arsenic compounds.
3-Amino-4-hydroxyphenylarsonic acid:
Uniqueness: 3-Formamido-4-hydroxyphenylarsonic acid is unique due to the presence of both formamido and hydroxy groups on the phenyl ring, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
60154-16-7 |
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Molecular Formula |
C7H8AsNO5 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
(3-formamido-4-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14) |
InChI Key |
MRRBSAJNXHXCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O |
Origin of Product |
United States |
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